molecular formula C22H29ClN2O4 B2796428 Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052510-90-3

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2796428
CAS No.: 1052510-90-3
M. Wt: 420.93
InChI Key: RLINRUXUBWEVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H29ClN2O4 and its molecular weight is 420.93. The purity is usually 95%.
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Biological Activity

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine core linked to a biphenyl moiety through a hydroxypropyl group. This configuration is hypothesized to enhance its interaction with biological targets such as receptors and enzymes.

  • Serotonin Receptor Modulation :
    • The compound has been identified as a potent antagonist of the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Studies indicate that antagonism at this receptor may contribute to antidepressant-like effects in rodent models .
  • Anticancer Activity :
    • Research indicates that piperazine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the biphenyl group is believed to facilitate better binding affinity to cancer-related proteins.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Antidepressant5-HT7 Receptor Antagonism
AnticancerInduction of Apoptosis
Cholinesterase InhibitionAChE and BuChE Inhibition
Multi-targeted ApproachVarious Cancer Pathways

Case Study 1: Antidepressant Effects

In a study published in Nature, the compound was evaluated for its antidepressant properties using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood elevation compared to control groups .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of piperazine derivatives highlighted that the tested compound exhibited higher cytotoxicity against FaDu hypopharyngeal carcinoma cells than conventional drugs. The study utilized flow cytometry to assess apoptosis rates, revealing a clear increase in early apoptotic cells upon treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural features. Key findings from SAR studies suggest:

  • Hydrophobic Interactions : The biphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity.
  • Piperazine Ring Modifications : Substitutions on the piperazine ring can significantly alter pharmacological profiles, influencing both receptor selectivity and potency against enzymes such as AChE .

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4.ClH/c1-2-27-22(26)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,20,25H,2,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINRUXUBWEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.